molecular formula C9H11FN2OS B602838 S-(2-Amino-4-fluorophenyl) dimethylcarbamothioate CAS No. 1820674-43-8

S-(2-Amino-4-fluorophenyl) dimethylcarbamothioate

Cat. No.: B602838
CAS No.: 1820674-43-8
M. Wt: 214.26g/mol
InChI Key: ACTMQXKVRVHNGI-UHFFFAOYSA-N
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Description

S-(2-Amino-4-fluorophenyl) dimethylcarbamothioate: is a chemical compound with the molecular formula C9H11FN2OS and a molecular weight of 214.26 g/mol . It is also known by its IUPAC name, This compound . This compound is characterized by the presence of an amino group, a fluorine atom, and a dimethylcarbamothioate group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(2-Amino-4-fluorophenyl) dimethylcarbamothioate typically involves the reaction of 2-amino-4-fluoroaniline with dimethylcarbamothioyl chloride under controlled conditions . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product with high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure maximum yield and purity of the product. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: S-(2-Amino-4-fluorophenyl) dimethylcarbamothioate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: S-(2-Amino-4-fluorophenyl) dimethylcarbamothioate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and materials science .

Biology: In biological research, this compound is utilized in the study of enzyme inhibition and protein-ligand interactions. It can act as a ligand for certain enzymes, providing insights into their mechanisms of action .

Medicine: Its unique chemical structure allows for the design of molecules with improved efficacy and selectivity .

Industry: In the industrial sector, this compound is employed in the production of agrochemicals, dyes, and polymers. Its reactivity and versatility make it a valuable component in various manufacturing processes .

Mechanism of Action

The mechanism of action of S-(2-Amino-4-fluorophenyl) dimethylcarbamothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity by forming a stable complex. This inhibition can be reversible or irreversible, depending on the nature of the interaction .

Molecular Targets and Pathways:

Comparison with Similar Compounds

  • S-(2-Amino-4-chlorophenyl) dimethylcarbamothioate
  • S-(2-Amino-4-bromophenyl) dimethylcarbamothioate
  • S-(2-Amino-4-methylphenyl) dimethylcarbamothioate

Uniqueness: S-(2-Amino-4-fluorophenyl) dimethylcarbamothioate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties to the molecule. This fluorine substitution can enhance the compound’s stability, reactivity, and biological activity compared to its analogs with different substituents .

Properties

IUPAC Name

S-(2-amino-4-fluorophenyl) N,N-dimethylcarbamothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2OS/c1-12(2)9(13)14-8-4-3-6(10)5-7(8)11/h3-5H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACTMQXKVRVHNGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)SC1=C(C=C(C=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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